molecular formula C16H18N2O3S B5624633 N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B5624633
M. Wt: 318.4 g/mol
InChI Key: UJHJGWOFDXASAS-UHFFFAOYSA-N
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Description

The compound of interest is a part of the broader family of sulfonyl acetamides, which are known for their diverse biological activities and applications in organic synthesis. The specificity of the 2,3-dimethylphenyl group attached to the amino sulfonyl moiety offers unique properties to the molecule.

Synthesis Analysis

The synthesis of related sulfonyl acetamide derivatives often involves nucleophilic substitution reactions, where an aromatic sulfonyl chloride reacts with an amine in the presence of a base. For example, the synthesis of similar compounds involves stirring compound ethyl 2-(isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions (Sharma et al., 2018).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography, revealing key structural parameters such as bond lengths, angles, and dihedral angles. The molecular geometry can significantly influence the compound's reactivity and interaction with biological targets. For instance, the crystal structure analysis of similar sulfonamides showed specific molecular conformations and intermolecular interactions (Obaleye, Caira, & Tella, 2008).

Mechanism of Action

While the specific mechanism of action for this compound is not known, many sulfonamides act as inhibitors of enzymes. They are structurally similar to para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By competing with PABA for binding to the enzyme, sulfonamides can inhibit bacterial growth .

properties

IUPAC Name

N-[4-[(2,3-dimethylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11-5-4-6-16(12(11)2)18-22(20,21)15-9-7-14(8-10-15)17-13(3)19/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHJGWOFDXASAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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